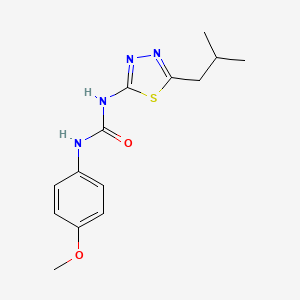![molecular formula C15H19N3O4S2 B5843391 1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5843391.png)
1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-thienylsulfonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-thienylsulfonyl)piperazine, also known as TCS 1102, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. TCS 1102 belongs to the class of piperazine compounds and has been found to have various biochemical and physiological effects.
作用机制
1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-thienylsulfonyl)piperazine 1102 acts as a selective antagonist of the chemokine receptor CXCR2, which is involved in the recruitment of inflammatory cells to the site of inflammation. By blocking the CXCR2 receptor, 1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-thienylsulfonyl)piperazine 1102 reduces the influx of inflammatory cells, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-thienylsulfonyl)piperazine 1102 has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta, which are involved in the inflammatory response. 1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-thienylsulfonyl)piperazine 1102 also reduces the activation of NF-kappaB, a transcription factor that regulates the expression of genes involved in inflammation and immunity.
实验室实验的优点和局限性
1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-thienylsulfonyl)piperazine 1102 has several advantages for lab experiments. It is a highly selective CXCR2 antagonist, which makes it a valuable tool for studying the role of CXCR2 in inflammation and pain. However, 1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-thienylsulfonyl)piperazine 1102 has some limitations as well. Its low solubility in water can make it challenging to prepare solutions for in vitro experiments, and its high lipophilicity can affect its pharmacokinetics in vivo.
未来方向
There are several future directions for research on 1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-thienylsulfonyl)piperazine 1102. One area of interest is the development of 1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-thienylsulfonyl)piperazine 1102 analogs with improved pharmacokinetic properties and efficacy. Another area of research is the investigation of the role of CXCR2 in other diseases such as cancer and autoimmune disorders. Additionally, studies on the potential synergistic effects of 1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-thienylsulfonyl)piperazine 1102 with other anti-inflammatory drugs are also of interest.
In conclusion, 1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-thienylsulfonyl)piperazine 1102 is a promising compound for the treatment of inflammatory conditions and has been the subject of extensive scientific research. Its selective CXCR2 antagonism and anti-inflammatory effects make it a valuable tool for studying the role of CXCR2 in inflammation and pain. However, further research is needed to fully understand its potential therapeutic applications and limitations.
合成方法
1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-thienylsulfonyl)piperazine 1102 can be synthesized through a multistep process involving the reaction of 2-thienylsulfonyl chloride with 1-ethylpiperazine, followed by the reaction of the resulting compound with 3-ethyl-5-methyl-4-isoxazolecarboxylic acid. The final product is obtained through purification and crystallization steps.
科学研究应用
1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-thienylsulfonyl)piperazine 1102 has been studied extensively in scientific research for its potential therapeutic applications. It has been found to have significant anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory conditions such as arthritis and neuropathic pain.
属性
IUPAC Name |
(3-ethyl-5-methyl-1,2-oxazol-4-yl)-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S2/c1-3-12-14(11(2)22-16-12)15(19)17-6-8-18(9-7-17)24(20,21)13-5-4-10-23-13/h4-5,10H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJQLMHRNHQNFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(1-cyclohexen-1-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5843352.png)
![2-{[(4,6-dihydroxy-2-pyrimidinyl)thio]methyl}benzonitrile](/img/structure/B5843356.png)

![methyl 3-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5843366.png)
![4-allyl-5-[(3-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5843374.png)
![N-[4-(benzyloxy)phenyl]-3,6-dichloro-2-methoxybenzamide](/img/structure/B5843380.png)
![4-{[(4-chlorophenyl)amino]carbonyl}phenyl propionate](/img/structure/B5843396.png)
![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-3-fluorobenzonitrile](/img/structure/B5843403.png)


